

An In-depth Technical Guide on the Physicochemical Properties of N3-Methyl pantoprazole

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Compound of Interest		
Compound Name:	N3-Methyl pantoprazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **N3-Methyl pantoprazole**. Given that **N3-Methyl pantoprazole** is primarily documented as a process impurity of the widely-used proton pump inhibitor (PPI) pantoprazole, this guide also includes comparative data for the parent compound to provide essential context for researchers.[1][2][3]

The information herein covers key chemical and physical data, detailed experimental protocols for determining fundamental properties, and visualizations of relevant biological and experimental workflows to support research and development activities.

Physicochemical Properties

Quantitative data for **N3-Methyl pantoprazole** and its parent compound, pantoprazole, are summarized below. Data for **N3-Methyl pantoprazole** is limited, reflecting its status as a reference impurity.

N3-Methyl pantoprazole

N3-Methyl pantoprazole, or 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methylbenzimidazole, is recognized as "Pantoprazole EP Impurity F".[1]



Property	Value	Source
IUPAC Name	6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole	PubChem[1]
Chemical Formula	C17H17F2N3O4S	PubChem[1]
Molecular Weight	397.4 g/mol	PubChem[1][4]
CAS Number	721924-06-7	DC Chemicals[4]
Melting Point	88 - 96°C (for a mixture of 1- and 3-isomers)	ChemicalBook[5]
Boiling Point	573.0±60.0 °C (Predicted)	ChemicalBook[5]
рКа	Data Not Available	
logP	2.3 (XLogP3)	PubChem[1]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	ChemicalBook[5]

Pantoprazole (Parent Compound for Comparison)



Property	Value	Source
IUPAC Name	(RS)-6-(Difluoromethoxy)-2- [(3,4-dimethoxypyridin-2- yl)methylsulfinyl]-1H- benzo[d]imidazole	Wikipedia[6]
Chemical Formula	C16H15F2N3O4S	PubChem[7]
Molecular Weight	383.37 g/mol	Wikipedia[6]
Melting Point	139-140 °C (decomposes)	PubChem[7]
рКа	pKa1: 3.83 - 3.92, pKa2: 8.19	APExBIO, PubChem[7][8]
logP	2.05 - 2.2	PubChem, FooDB[7][9]
Water Solubility	0.5 g/L (Predicted), Freely soluble (Sodium Sesquihydrate form)	FooDB, FDA[9][10]
DMSO Solubility	≥17.95 mg/mL	RayBiotech[11]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized standard procedures applicable to compounds like **N3-Methyl pantoprazole**.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a high-precision method for its determination.[12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.[13]

Methodology:



- Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of approximately 1-10 mM. Ensure the compound is fully dissolved.
- Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature.
- Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
- Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection at the equivalence point). Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point. The pKa is the pH at half of this volume.[13]

Determination of logP via Shake-Flask Method

The partition coefficient (logP) measures a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic behavior. The shake-flask method is the gold standard for logP determination.[14]

Principle: The compound is partitioned between two immiscible liquid phases, typically noctanol and water (or a buffer like PBS pH 7.4). The logP is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[14][15]

Methodology:

• Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.



- Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
 The concentration should be low enough to avoid saturation in either phase and allow for accurate quantification.
- Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution.
- Equilibration: Agitate the vessel at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached. The mixture should be shaken gently to prevent emulsion formation.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases.
 Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[16]
- Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Aqueous]. The logP is then calculated as log10(P).

Determination of Solubility via Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until the solution is saturated (equilibrium). The concentration of the dissolved compound in the supernatant is then measured to determine its solubility.[17]

Methodology:

• Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate buffer pH 7.4). The excess solid should be clearly visible.

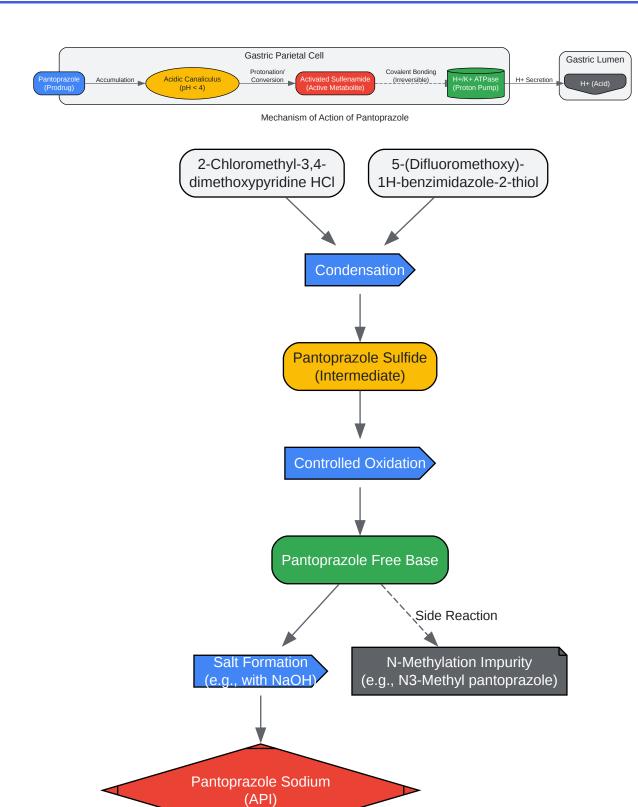


- Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
- Sample Dilution: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of mg/mL or μg/mL.
 [18]

Visualizations: Pathways and Workflows

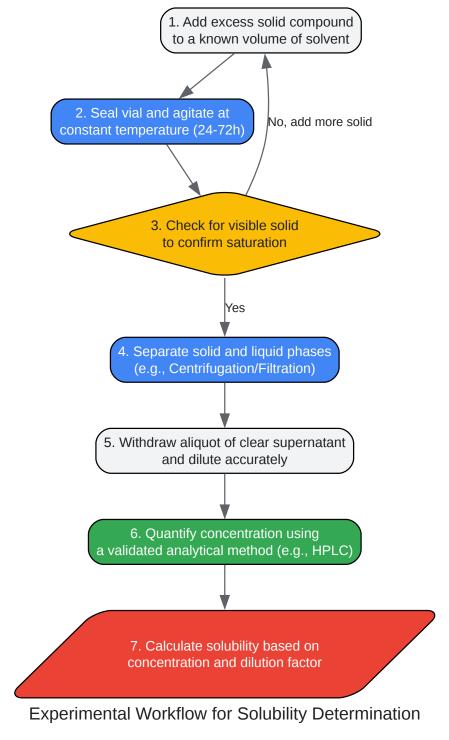
The following diagrams illustrate the mechanism of action of the parent compound pantoprazole, a general synthesis workflow, and a standard experimental procedure.





General Synthesis and Impurity Formation Workflow





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